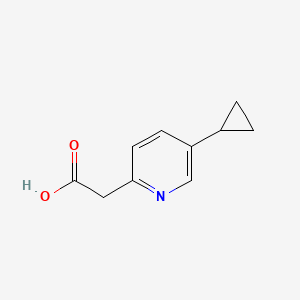

![molecular formula C13H10N2S2 B3024149 5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-硫醇 CAS No. 307512-34-1](/img/structure/B3024149.png)

5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-硫醇

描述

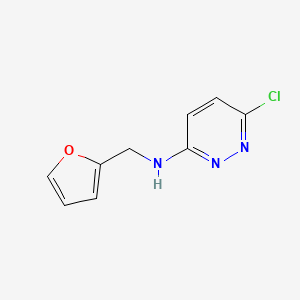

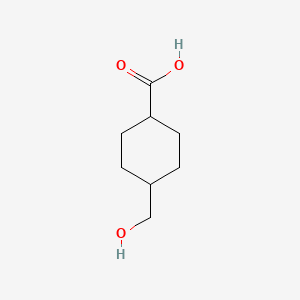

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the CAS number 307512-34-1 . It has a molecular weight of 258.36 . This compound is part of the thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized via various methods. For instance, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat . Another method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical And Chemical Properties Analysis

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol has a molecular weight of 258.36 . It should be stored at room temperature .科学研究应用

Anticancer Activity

The compound has demonstrated promising anticancer properties. Researchers have designed and synthesized thieno[2,3-d]pyrimidine derivatives specifically targeting VEGFR-2 (vascular endothelial growth factor receptor 2). These derivatives were tested in vitro to inhibit VEGFR-2 and prevent cancer cell growth in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . Notably, compound 18 exhibited strong anti-VEGFR-2 potential and effectively suppressed cancer cell proliferation.

Cell Cycle Regulation and Apoptosis

Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells. It achieved this by increasing BAX expression (pro-apoptotic) and decreasing Bcl-2 expression (anti-apoptotic). Additionally, it elevated caspase-8 and caspase-9 levels, crucial for apoptosis .

Molecular Docking and Dynamics

Computational techniques were employed to investigate the VEGFR-2-18 complex at a molecular level. Molecular docking and molecular dynamics simulations provided insights into the structural and energetic features of the complex. The protein-ligand interaction profiler analysis identified 3D interactions and binding conformations. Essential dynamics (ED) study using principal component analysis (PCA) described protein dynamics at various spatial scales .

Structural and Electronic Properties

Density functional theory (DFT) studies revealed insights into the structural and electronic properties of compound 18. Understanding these properties is crucial for drug development .

Potential Drug Development

Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies assessed the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18 emerged as a promising anticancer agent, offering effective treatment options for cancer patients .

Future Research and Drug Design

This study highlights thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. The computational insights gained from investigating the VEGFR-2-18 complex may guide future drug design efforts .

作用机制

Target of Action

Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the retinoic acid-related orphan receptor gamma (rorγt) transcriptional activity , and the thyroid-stimulating hormone (TSH) receptor . These receptors play crucial roles in immune response and thyroid hormone production, respectively.

Mode of Action

Similar thieno[2,3-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active sites of the receptors, thereby preventing their normal function .

Biochemical Pathways

Similar thieno[2,3-d]pyrimidine derivatives have been shown to affect the camp pathway and calcium-dependent pathways via their action on the tsh receptor .

Result of Action

Similar thieno[2,3-d]pyrimidine derivatives have been shown to suppress tsh-induced production of thyroid hormones in thyrocytes , and inhibit the development of Th17 cells .

属性

IUPAC Name |

5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXOKTMWDMZDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352484 | |

| Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |

CAS RN |

307512-34-1 | |

| Record name | 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307512-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)